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Compound Name: 1-Amino-4-hydroxyanthraquinone

Cat. No.: B1669015 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-amino-4-
hydroxyanthraquinone, a crucial intermediate in the manufacturing of various dyes and

pharmaceuticals. The primary and most industrially viable route, beginning with the nitration of

anthraquinone followed by a direct catalytic hydrogenation and hydroxylation, is detailed. This

document presents quantitative data in structured tables, provides in-depth experimental

protocols for the key reaction steps, and includes visual diagrams of the synthesis pathway and

experimental workflows to facilitate understanding and replication.

Introduction
1-Amino-4-hydroxyanthraquinone, also known as Disperse Red 15, is a significant chemical

intermediate. Its chromophoric anthraquinone core and reactive amino and hydroxyl groups

make it a versatile precursor for a wide range of disperse dyes used in the textile industry.

Furthermore, its derivatives have been explored for their potential applications in medicinal

chemistry. The synthesis of this compound from readily available anthraquinone is a process of

significant industrial interest. This guide focuses on a robust two-step synthesis route that is

both efficient and scalable.
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The synthesis of 1-amino-4-hydroxyanthraquinone from anthraquinone is predominantly

achieved through a two-step process. The first step involves the electrophilic nitration of

anthraquinone to yield 1-nitroanthraquinone. The second, and key, step is the direct catalytic

hydrogenation of 1-nitroanthraquinone in a strong acidic medium, which concurrently reduces

the nitro group to an amine and introduces a hydroxyl group at the 4-position.

Anthraquinone 1-Nitroanthraquinone

Nitration
(HNO₃, H₂SO₄ or HNO₃ alone) 1-Amino-4-hydroxyanthraquinone

Catalytic Hydrogenation
(H₂, Pd or Pt catalyst, conc. H₂SO₄)

Click to download full resolution via product page

Caption: Overall synthesis pathway from anthraquinone.

Step 1: Nitration of Anthraquinone
The nitration of anthraquinone is a critical first step to introduce a nitro group onto the

anthraquinone nucleus, primarily at the 1-position. This reaction can be carried out using

various nitrating agents and conditions.

Experimental Protocols
Method A: Nitration with Mixed Acid (H₂SO₄/HNO₃)

To a stirred suspension of anthraquinone in 78% sulfuric acid, 98% nitric acid is added at

room temperature.[1]

The temperature of the reaction mixture is allowed to rise to and maintained at 40°C.[1]

The mixture is stirred at this temperature for 12 to 15 hours.[1]

Upon completion, the reaction mixture is poured into a mixture of ice and water to precipitate

the crude product.[1]

The precipitate is filtered, washed with water until neutral, and dried.[1]

The crude 1-nitroanthraquinone can be purified by stirring with dimethylformamide at room

temperature, followed by filtration and drying.[1]
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Method B: Nitration with Concentrated Nitric Acid

Anthraquinone is intimately mixed with an excess of nitric acid (90% to 115% strength) at

approximately 25°C.[2]

The mixture is stirred while maintaining the temperature at approximately 25°C for 12 to 100

hours, until the mono-nitration is substantially complete.[2]

The reaction mixture is then "drowned" in ice water to precipitate the 1-nitroanthraquinone.[2]

The precipitated product is recovered by filtration.[2] This method is reported to produce a

high-purity 1-nitroanthraquinone that may be suitable for the subsequent step without

extensive purification.[2]

Data Presentation
Parameter Method A (Mixed Acid)[1]

Method B (Conc. Nitric
Acid)[2]

Starting Material Anthraquinone Anthraquinone

Nitrating Agent
98% Nitric Acid in 78% Sulfuric

Acid
90-115% Nitric Acid

Temperature 40°C ~25°C

Reaction Time 12 - 15 hours 12 - 100 hours

Work-up
Precipitation in ice/water,

filtration, washing
Drowning in ice water, filtration

Purity of Crude
Not specified, requires

purification

High purity, potentially suitable

for next step without

purification

Reported Yield

~46% (of purified 1-

nitroanthraquinone based on

initial anthraquinone)

Extremely high yields reported
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Step 2: Catalytic Hydrogenation of 1-
Nitroanthraquinone
This step is a direct conversion of 1-nitroanthraquinone to 1-amino-4-hydroxyanthraquinone.

The reaction is carried out under hydrogen pressure in the presence of a noble metal catalyst

in concentrated sulfuric acid.

Experimental Protocol
A pressure-resistant autoclave is charged with 1-nitroanthraquinone, 96% sulfuric acid, and a

palladium or platinum-based catalyst (e.g., palladium on a carrier).[3]

The autoclave is sealed and purged with hydrogen.[3]

The mixture is heated to a temperature between 90°C and 110°C.[3]

The reaction is carried out under a hydrogen pressure of 20 to 50 pounds per square inch

gauge.[3]

The hydrogenation is continued for approximately five hours, or until the hydrogen

consumption ceases.[3]

After the reaction, the mixture is cooled to about 50°C, and the catalyst is removed by

filtration through an acid-proof filter.[3]

The sulfuric acid solution containing the product is then poured into a large volume of water

to precipitate the 1-amino-4-hydroxyanthraquinone.[3]

The precipitated product is filtered, washed with water until acid-free, and dried.[3]

Data Presentation
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Parameter Value[3]

Starting Material 1-Nitroanthraquinone

Solvent 85% to 100% Sulfuric Acid (96% is typical)

Catalyst Platinum or Palladium catalysts

Temperature 60°C to 125°C (preferred range 90°C to 110°C)

Hydrogen Pressure 20 to 200 psi (preferred range 20 to 50 psi)

Reaction Time ~5 hours

Work-up Catalyst filtration, precipitation in water

Reported Yield 89% of theory (crude product)

Experimental Workflow and Logic
The following diagram illustrates the logical flow of the experimental process, from starting

materials to the final purified product.
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Caption: Experimental workflow for the synthesis.
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Conclusion
The synthesis of 1-amino-4-hydroxyanthraquinone from anthraquinone via a two-step

process of nitration followed by catalytic hydrogenation in sulfuric acid is a well-established and

efficient method. This guide provides the necessary detailed protocols and quantitative data to

aid researchers and professionals in the successful implementation of this synthesis. The

provided diagrams offer a clear visual representation of the chemical transformation and the

experimental procedures involved. Careful control of reaction conditions, particularly during the

nitration step to minimize the formation of dinitro isomers, is crucial for achieving high yields

and purity of the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1669015?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

